Structural Differentiation of Kibdelin C1 from Aridicins
Kibdelin C1 is structurally differentiated from its direct biosynthetic predecessors, the aridicins, at a key functional group. While both share the same mannosyl aglycone core, Kibdelin C1 contains an N-acylglucosamine moiety with an oxidation level at the C-6 position of the amino sugar that differs from that of the aridicins [1]. This specific chemical feature is the primary structural determinant that distinguishes the kibdelin class [2].
| Evidence Dimension | Glycolipid Substituent Composition |
|---|---|
| Target Compound Data | N-acylglucosamine with a specific C-6 oxidation state [1] |
| Comparator Or Baseline | Aridicins (e.g., Aridicin A) |
| Quantified Difference | Presence of N-acylglucosamine vs. amino glucuronic acid in the glycolipid radical [2] |
| Conditions | Structural elucidation via FAB mass spectrometry and chemical degradation analyses [1] |
Why This Matters
This structural variance justifies why a researcher developing structure-activity relationships (SAR) for this class cannot substitute an aridicin and must procure Kibdelin C1 specifically.
- [1] Folena-Wasserman, G., Sitrin, R. D., Chapin, F., & Snader, K. M. (1986). Kibdelins (AAD-609), novel glycopeptide antibiotics. II. Isolation, purification and structure. The Journal of Antibiotics, 39(10), 1395-1406. View Source
- [2] Justia Patents. (n.d.). Kibdelosporangium aridum SK&F-AAD-609. View Source
